molecular formula C18H19ClN2O3S B12121448 2-benzyl-1-(4-chloro-3-ethoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole

2-benzyl-1-(4-chloro-3-ethoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B12121448
M. Wt: 378.9 g/mol
InChI Key: QNJJOOSLGILJNZ-UHFFFAOYSA-N
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Description

    2-benzyl-1-(4-chloro-3-ethoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole: is a complex organic compound with an imidazole ring system.

  • Its structure consists of an imidazole core (a five-membered ring containing two nitrogen atoms) attached to a benzyl group and a sulfonyl group.
  • The benzyl group provides aromatic character, while the sulfonyl group contributes to its reactivity and solubility.
  • This compound has potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: May serve as a lead compound for drug development.

      Industry: Employed in the synthesis of specialty chemicals.

  • Mechanism of Action

      Targets: The compound may interact with enzymes, receptors, or other biomolecules.

      Pathways: It could modulate specific cellular pathways, affecting cellular processes.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of benzyl, sulfonyl, and imidazole moieties sets it apart.

      Similar Compounds: Other benzylic compounds, such as 1-benzyl-1H-imidazole, share some features but lack the specific sulfonyl group.

    Properties

    Molecular Formula

    C18H19ClN2O3S

    Molecular Weight

    378.9 g/mol

    IUPAC Name

    2-benzyl-1-(4-chloro-3-ethoxyphenyl)sulfonyl-4,5-dihydroimidazole

    InChI

    InChI=1S/C18H19ClN2O3S/c1-2-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)12-14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3

    InChI Key

    QNJJOOSLGILJNZ-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)Cl

    Origin of Product

    United States

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